2,3,4-Trichloro-6-methylphenol
Overview
Description
2,3,4-Trichloro-6-methylphenol is an organic compound belonging to the class of chlorinated phenols. It is characterized by the presence of three chlorine atoms and one methyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trichloro-6-methylphenol can be synthesized through the chlorination of 6-methylphenol (also known as o-cresol). The process involves the electrophilic substitution of chlorine atoms onto the aromatic ring of 6-methylphenol. The reaction is typically carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms, forming less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of trichloroquinones.
Reduction: Formation of dichlorophenols or monochlorophenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,3,4-Trichloro-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Used in the formulation of pesticides, herbicides, and preservatives.
Mechanism of Action
The antimicrobial activity of 2,3,4-Trichloro-6-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate microbial cell walls more effectively.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties but different chlorine substitution pattern.
2,3,5-Trichlorophenol: Similar structure but with chlorine atoms at different positions.
4-Chloro-3-methylphenol: Contains only one chlorine atom and one methyl group.
Uniqueness
2,3,4-Trichloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of three chlorine atoms and one methyl group enhances its antimicrobial efficacy compared to other chlorinated phenols with fewer chlorine atoms or different substitution patterns.
Properties
IUPAC Name |
2,3,4-trichloro-6-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-3-2-4(8)5(9)6(10)7(3)11/h2,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVUHODFBBVIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513715 | |
Record name | 2,3,4-Trichloro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-78-0 | |
Record name | 4,5,6-Trichloro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichloro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6-TRICHLORO-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PMW47518Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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